6-bromo-2-chloro-N-methylpyridin-3-amine
CAS No.:
Cat. No.: VC18067749
Molecular Formula: C6H6BrClN2
Molecular Weight: 221.48 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrClN2 |
|---|---|
| Molecular Weight | 221.48 g/mol |
| IUPAC Name | 6-bromo-2-chloro-N-methylpyridin-3-amine |
| Standard InChI | InChI=1S/C6H6BrClN2/c1-9-4-2-3-5(7)10-6(4)8/h2-3,9H,1H3 |
| Standard InChI Key | HZNVAIWXOAPBSU-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(N=C(C=C1)Br)Cl |
Introduction
6-Bromo-2-chloro-N-methylpyridin-3-amine is a heterocyclic organic compound belonging to the pyridine family. Its molecular formula is C₆H₆BrClN₂, and it has a molecular weight of approximately 221.48 g/mol. This compound is characterized by the presence of bromine and chlorine atoms, along with an N-methyl group attached to the pyridine ring, which enhances its reactivity and makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.
Synthesis Methods
The synthesis of 6-bromo-2-chloro-N-methylpyridin-3-amine typically involves halogenation of pyridine derivatives. Common methods include the use of palladium catalysts for coupling reactions and sodium methoxide or potassium tert-butoxide for substitution reactions. The choice of synthetic route may depend on factors such as cost, availability of starting materials, and desired purity levels.
Biological Activities and Applications
Research indicates that 6-bromo-2-chloro-N-methylpyridin-3-amine exhibits notable biological activities, particularly as an inhibitor of specific enzymes. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies, potentially in treating diseases where these enzymes are implicated. The compound serves as an intermediate in synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Similar Compounds
Several compounds share structural similarities with 6-bromo-2-chloro-N-methylpyridin-3-amine, including:
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3-Bromo-2-chloro-6-methylpyridine: Similar structure but lacks the N-methylamine group, resulting in different reactivity.
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5-Bromo-2-methylpyridin-3-amine: Different halogenation position, varying in biological activity.
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2-Chloro-3-bromo-6-methylpyridine: Another structural isomer with different halogenation positions affecting reactivity.
Research Findings
Interaction studies have focused on understanding how 6-bromo-2-chloro-N-methylpyridin-3-amine binds to biological targets. These studies are essential for evaluating the efficacy and safety of potential therapeutic agents derived from this compound. Its interactions with enzymes involved in metabolic pathways may influence drug design strategies.
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